benzyl N-(2-sulfanylacetyl)carbamate

Description

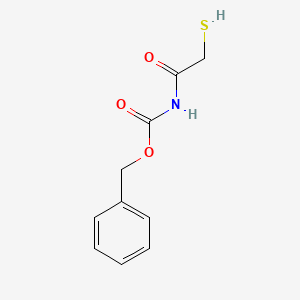

Benzyl N-(2-sulfanylacetyl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate nitrogen, which is further connected to a sulfanylacetyl (-SCH₂CO-) moiety. The sulfanyl (thiol) group confers unique reactivity, including nucleophilic and redox-active properties, making this compound of interest in organic synthesis, medicinal chemistry, and materials science. Its structure allows participation in disulfide bond formation, metal coordination, and thiol-exchange reactions.

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

benzyl N-(2-sulfanylacetyl)carbamate |

InChI |

InChI=1S/C10H11NO3S/c12-9(7-15)11-10(13)14-6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,12,13) |

InChI Key |

OQDXTRNPEVIDIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of J51 involves polymerization techniques where different molecular weights of the polymer are achieved. The molecular weight of J51 can range from 8 to 36 kDa, and the synthesis process involves controlling the polymerization conditions to achieve the desired molecular weight .

Industrial Production Methods: Industrial production of J51 typically involves large-scale polymerization processes. These processes are optimized to ensure consistent quality and molecular weight distribution, which are crucial for the performance of organic solar cells .

Chemical Reactions Analysis

Types of Reactions: J51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer’s properties to enhance its performance in different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving J51 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the polymer .

Major Products Formed: The major products formed from the reactions involving J51 are modified polymers with enhanced properties such as increased photocurrent generation and improved charge mobility .

Scientific Research Applications

J51 has a wide range of scientific research applications, particularly in the field of organic solar cells. It is used as a polymer donor in bulk heterojunction solar cells, where it pairs with fullerene or non-fullerene acceptors to achieve high power conversion efficiencies. The compound’s ability to enhance the efficiency of organic solar cells makes it a valuable material for sustainable energy research .

Mechanism of Action

The mechanism by which J51 exerts its effects involves its role as a polymer donor in organic solar cells. It contributes to the formation of a bulk heterojunction structure, which is essential for efficient charge separation and transport. The molecular targets and pathways involved include the interaction between the polymer donor and the acceptor materials, which facilitates the generation and transport of charge carriers .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent-driven properties are summarized below:

Physicochemical and Crystallographic Properties

- Benzyl Carbamates : The benzyl group typically enhances solubility in organic solvents and facilitates π-stacking, though steric substituents (e.g., tert-butyl in ) disrupt this .

- Sulfanyl vs. Sulfonyl : Sulfanylacetyl derivatives are prone to oxidation (forming disulfides) and metal chelation, whereas sulfonyl analogs exhibit greater thermal and oxidative stability .

- Crystallography : Hydrogen bonding dominates packing in tert-butyl derivatives (), while sulfanyl groups may introduce S···H or S···S interactions absent in other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.